molecular formula C52H30N4 B8802759 5,10,15,20-Tetra(4-ethynylphenyl)porphyrin

5,10,15,20-Tetra(4-ethynylphenyl)porphyrin

Cat. No. B8802759
M. Wt: 710.8 g/mol
InChI Key: CWGZUDCLBKTFEM-UHFFFAOYSA-N
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Patent
US07919046B2

Procedure details

A solution of 700 mg (0.7 mmol) of protected TEPP (1) obtained above in 500 ml of a chloroform/tetrahydrofuran (THF) mixture (1/1 v/v) was cooled in a bath of liquid nitrogen and acetone to a temperature of between −30 and −50° C., and then a 1 mol/l solution of tetrabutylammonium fluoride (TBAF) in THF (259 mg, 0.99 mmol in 1 ml) was added to the reaction mixture, which was subsequently stirred for 20 hours. The rise in temperature was not controlled. The solvent was subsequently evaporated off and the deprotected porphyrin (2) was obtained in the form of a purple powder (747 mg, 1.05 mmol).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroform tetrahydrofuran
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:32]3[NH:33][C:29](=[CH:30][CH:31]=3)[C:28]([C:34]3[CH:39]=[CH:38][C:37]([C:40]#[C:41][Si](C)(C)C)=[CH:36][CH:35]=3)=[C:27]3[N:46]=[C:24]([CH:25]=[CH:26]3)[C:23]([C:47]3[CH:52]=[CH:51][C:50]([C:53]#[C:54][Si](C)(C)C)=[CH:49][CH:48]=3)=[C:22]3[NH:59][C:19]([CH:20]=[CH:21]3)=[C:18]([C:60]3[CH:65]=[CH:64][C:63]([C:66]#[C:67][Si](C)(C)C)=[CH:62][CH:61]=3)[C:17]3=[N:72][C:14]=2[CH:15]=[CH:16]3)=[CH:9][CH:8]=1)(C)C.CC(C)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>C(Cl)(Cl)Cl.O1CCCC1>[C:53]([C:50]1[CH:49]=[CH:48][C:47]([C:23]2[C:22]3[NH:59][C:19](=[CH:20][CH:21]=3)[C:18]([C:60]3[CH:65]=[CH:64][C:63]([C:66]#[CH:67])=[CH:62][CH:61]=3)=[C:17]3[N:72]=[C:14]([CH:15]=[CH:16]3)[C:13]([C:10]3[CH:11]=[CH:12][C:7]([C:6]#[CH:5])=[CH:8][CH:9]=3)=[C:32]3[NH:33][C:29]([CH:30]=[CH:31]3)=[C:28]([C:34]3[CH:35]=[CH:36][C:37]([C:40]#[CH:41])=[CH:38][CH:39]=3)[C:27]3=[N:46][C:24]=2[CH:25]=[CH:26]3)=[CH:52][CH:51]=1)#[CH:54] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C1=C2C=CC(C(=C3C=CC(=C(C=4C=CC(=C(C5=CC=C1N5)C5=CC=C(C=C5)C#C[Si](C)(C)C)N4)C4=CC=C(C=C4)C#C[Si](C)(C)C)N3)C3=CC=C(C=C3)C#C[Si](C)(C)C)=N2
Name
chloroform tetrahydrofuran
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was subsequently stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was subsequently evaporated off

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)C1=C2C=CC(C(=C3C=CC(=C(C=4C=CC(=C(C5=CC=C1N5)C5=CC=C(C=C5)C#C)N4)C4=CC=C(C=C4)C#C)N3)C3=CC=C(C=C3)C#C)=N2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.05 mmol
AMOUNT: MASS 747 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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